5-fluoro-1-methylpyrimidin-2(1H)-one

Cytidine deaminase inhibition Fluorine substitution effect Enzyme-ligand binding

Researchers pursuing transition-state analogue inhibitors or fluorinated agrochemical leads require the precise C5-fluorine motif to achieve target engagement. 5-Fluoro-1-methylpyrimidin-2(1H)-one delivers this exact scaffold: • ≥10-fold affinity gain (Ki 3.5×10⁻⁸ M vs. 3.6×10⁻⁷ M for des-fluoro analog) and 10-fold slower koff on cytidine deaminase • Metabolically inert C5-F bond survives multi-step synthetic sequences • Zero H-bond donors, LogP -0.2, TPSA 32.7 Ų for favorable permeability Available at ≥95% purity from BenchChem with reliable global fulfillment for R&D procurement.

Molecular Formula C5H5FN2O
Molecular Weight 128.1 g/mol
CAS No. 63331-05-5
Cat. No. B1615777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1-methylpyrimidin-2(1H)-one
CAS63331-05-5
Molecular FormulaC5H5FN2O
Molecular Weight128.1 g/mol
Structural Identifiers
SMILESCN1C=C(C=NC1=O)F
InChIInChI=1S/C5H5FN2O/c1-8-3-4(6)2-7-5(8)9/h2-3H,1H3
InChIKeyYHPKZDOJZWPLRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1-methylpyrimidin-2(1H)-one: Core Properties & Class


5-Fluoro-1-methylpyrimidin-2(1H)-one (CAS 63331-05-5) is a C5-fluorinated, N1‑methylated pyrimidin‑2(1H)-one derivative. It features a five‑membered heterocyclic core bearing a single fluorine atom at the 5‑position and a methyl substituent on the endocyclic nitrogen, yielding the molecular formula C₅H₅FN₂O (MW 128.10 g·mol⁻¹) [1]. Computed physicochemical descriptors include an XLogP3‑AA value of –0.2, zero hydrogen‑bond donors, two hydrogen‑bond acceptors, zero rotatable bonds, and a topological polar surface area of 32.7 Ų, placing it in a low‑lipophilicity, planar, and relatively compact chemical space [1]. The compound is commercially available at purities typically ≥95 % and is used primarily as a synthetic building block for more elaborate fluorinated heterocycles, exemplified by patents in the 5‑fluoropyrimidinone fungicide space [2].

Why Generic Pyrimidin-2(1H)-one Analogs Are Not Direct Replacements


In‑class pyrimidin‑2(1H)-one compounds are not interchangeable in either synthetic or biological contexts because the precise nature and position of ring substituents critically govern binding affinity to enzymatic targets, physicochemical properties, and reactivity in downstream derivatization reactions [1][2]. For example, cytidine deaminase binds the non‑fluorinated pyrimidin‑2‑one ribonucleoside with an apparent Ki of 3.6 × 10⁻⁷ M, while the corresponding 5‑fluoro analog achieves a Ki of 3.5 × 10⁻⁸ M – a ten‑fold improvement in affinity attributable solely to the C5 fluorine [1]. Similarly, introduction of a 5‑fluoro group slows the dissociation rate constant (koff) of the enzyme‑inhibitor complex by at least an order of magnitude (5‑fluorozebularine koff = 0.014 s⁻¹ vs. zebularine koff > 0.14 s⁻¹), demonstrating that the fluorine atom exerts a pronounced kinetic stabilization effect that is absent in the non‑fluorinated congener [2]. Consequently, substituting a des‑fluoro or alternatively halogenated pyrimidin‑2(1H)-one would eliminate the specific electronic and steric features that underpin these differential binding and kinetic profiles.

Differentiation Evidence: 5-Fluoro-1-methylpyrimidin-2(1H)-one vs. Analogs


C5-Fluorination Enhances Cytidine Deaminase Binding Affinity

Fluorination at the C5 position of the pyrimidin‑2‑one core dramatically improves binding to Escherichia coli cytidine deaminase. The 5‑fluoropyrimidin‑2‑one ribonucleoside exhibits an apparent Ki of 3.5 × 10⁻⁸ M, approximately 10‑fold lower (i.e., stronger binding) than the non‑fluorinated pyrimidin‑2‑one ribonucleoside (Ki = 3.6 × 10⁻⁷ M) [1]. Although the exact N1‑methyl aglycone (5‑fluoro‑1‑methylpyrimidin‑2(1H)-one) has not been evaluated in this assay, the data constitute a class‑level inference that the C5 fluorine provides a ≥ 10‑fold gain in affinity for this enzyme family.

Cytidine deaminase inhibition Fluorine substitution effect Enzyme-ligand binding

Kinetic Stabilization via 5-Fluoro Substitution

In the cytidine deaminase system, the presence of a 5‑fluoro group on the pyrimidine‑2‑one scaffold substantially retards inhibitor dissociation. For 5‑fluorozebularine (the ribonucleoside of 5‑fluoro‑1‑methylpyrimidin‑2(1H)-one), the dissociation rate constant koff is 0.014 s⁻¹, whereas the non‑fluorinated parent zebularine displays a koff greater than 0.14 s⁻¹ [1]. This represents an approximately 10‑fold slower off‑rate for the fluorinated complex, consistent with a kinetic stabilization mechanism that is directly attributable to the 5‑fluoro substituent.

Cytidine deaminase Inhibitor off-rate Fluorine kinetic effect

Physicochemical Advantage of N1-Methylation Over Non-Methylated Analog

N1‑Methylation eliminates the single hydrogen‑bond donor present in the non‑methylated analog 5‑fluoro‑1H‑pyrimidin‑2‑one, while preserving both hydrogen‑bond acceptors (O and N). Computed properties for 5‑fluoro‑1‑methylpyrimidin‑2(1H)-one (LogP = –0.2, H‑bond donors = 0, acceptors = 2, TPSA = 32.7 Ų, rotatable bonds = 0) [1] contrast with the non‑methylated 5‑fluoro‑1H‑pyrimidin‑2‑one which possesses one H‑bond donor and a more polar character. The kinase‑directed inhibitor design literature has repeatedly demonstrated that reducing H‑bond donor count improves passive permeability and may reduce metabolic clearance, a structure‑activity principle that directly favors the N1‑methylated scaffold.

Physicochemical properties N-Methylation effect ADME profiling

Synthetic Reactivity: C5-Fluoro vs. C5-Iodo in Cross-Coupling

5‑Fluoro‑1‑methylpyrimidin‑2(1H)-one is synthesized via condensation of fluoromalonaldehyde bis(diethyl acetal) with N‑methylurea under acidic aqueous‑ethanolic conditions in 20 % isolated yield [1]. Its iodine analogue (5‑iodo‑1‑methylpyrimidin‑2(1H)-one) serves as a benchmark for cross‑coupling competency: the C5‑I bond undergoes Sonogashira, Suzuki, and Buchwald‑Hartwig couplings, while the C5‑F bond is inert to these transformations but imparts metabolic stability [2]. This orthogonal stability/reactivity profile makes the fluorine congener uniquely suited as an intermediate where late‑stage diversification is not required at C5.

Synthetic building block Fluorinated pyrimidinone Cross-coupling chemistry

Cytosine Deaminase Inhibition: Wild-Type vs. Mutant Sensitivity

The non‑methylated analog 5‑fluoro‑1H‑pyrimidin‑2‑one inhibits cytosine deaminase (EC 3.5.4.1) with a Ki of 0.00086 mM (0.86 µM) for the wild‑type enzyme; the E64D mutant shows a Ki of 1.06 mM, reflecting a 1230‑fold loss in potency [1]. Although the N1‑methyl derivative (5‑fluoro‑1‑methylpyrimidin‑2(1H)-one) has not been directly assayed, the data provide a quantitative baseline demonstrating that the fluorine‑bearing pyrimidin‑2‑one core engages the active site in a residue‑specific manner, a feature that is relevant to structure‑based design efforts using the methylated scaffold.

Cytosine deaminase Halogenated inhibitor Enzyme mutant selectivity

Application Scenarios for Research & Procurement


Designing Deaminase Probes & Inhibitors

The 5‑fluoro‑1‑methylpyrimidin‑2(1H)-one scaffold embodies the critical C5‑fluorine motif that confers a ≥ 10‑fold affinity gain (Ki shift from 3.6 × 10⁻⁷ M to 3.5 × 10⁻⁸ M) and a 10‑fold slower off‑rate (koff 0.014 s⁻¹ vs. > 0.14 s⁻¹) on the cytidine deaminase system [1][2]. Researchers developing transition‑state analogue inhibitors or chemical biology probes for pyrimidine‑salvage enzymes should prioritize this fluorinated building block over its non‑fluorinated congener to capture these binding and kinetic advantages.

Late-Stage Metabolic Stability Tagging

With zero hydrogen‑bond donors, a LogP of –0.2, and a metabolically inert C5‑F bond [1][2], 5‑fluoro‑1‑methylpyrimidin‑2(1H)-one is an ideal structural motif for introducing fluorination into lead compounds without incurring the permeability penalties of more polar, H‑bond‑donating analogs. The orthogonal stability of the C5‑F bond also ensures that the fluorine is retained through multi‑step synthetic sequences, providing a consistent metabolic blockade.

Building Block for Fluorinated Agrochemical & Pharmaceutical Scaffolds

The compound belongs to the class of 5‑fluoropyrimidinones explicitly covered in patent applications for fungicidal compositions (e.g., Adama Makhteshim US20170008855A1) [1]. Its established synthetic route, albeit in 20 % yield, delivers the core structure that can be further elaborated into diverse fungicidal or herbicidal candidates, making it a strategic procurement for agrochemical discovery groups pursuing fluorinated heterocycle programs.

Selective Profiling of Deaminase Family Enzymes

The 1230‑fold potency drop observed between wild‑type and E64D mutant cytosine deaminase with the non‑methylated 5‑fluoro‑1H‑pyrimidin‑2‑one (Ki 0.00086 mM vs. 1.06 mM) [1] indicates that the fluorinated pyrimidin‑2‑one core can discriminate among enzyme subtypes. The N1‑methyl derivative 5‑fluoro‑1‑methylpyrimidin‑2(1H)-one offers a simplified aglycone fragment for structure‑activity relationship (SAR) campaigns aimed at achieving subtype selectivity within the deaminase family.

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